molecular formula C16H18Cl2N2O2S B12691414 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide CAS No. 99523-70-3

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide

Cat. No.: B12691414
CAS No.: 99523-70-3
M. Wt: 373.3 g/mol
InChI Key: AOAYASSWEQULKK-UHFFFAOYSA-N
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Description

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide is a synthetic organic compound It is characterized by its complex structure, which includes a benzisothiazole ring, multiple chlorine atoms, and a butanamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide typically involves multiple steps:

    Formation of the Benzisothiazole Ring: The initial step involves the synthesis of the benzisothiazole ring. This can be achieved through the cyclization of appropriate precursors under controlled conditions.

    Introduction of Chlorine Atoms: Chlorination reactions are carried out to introduce chlorine atoms at specific positions on the benzisothiazole ring.

    Attachment of the Butanamide Group: The butanamide group is introduced through amide bond formation reactions, often involving the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Nucleophiles: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.

Scientific Research Applications

4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-N-(1-(4-chloro-1-oxobutyl)-5-methyl-2,1-benzisothiazol-3(1H)-ylidene)butanamide
  • This compound

Uniqueness

The uniqueness of this compound lies in its specific structural features, such as the presence of multiple chlorine atoms and the benzisothiazole ring

Properties

CAS No.

99523-70-3

Molecular Formula

C16H18Cl2N2O2S

Molecular Weight

373.3 g/mol

IUPAC Name

4-chloro-N-[1-(4-chlorobutanoyl)-5-methyl-2,1-benzothiazol-3-ylidene]butanamide

InChI

InChI=1S/C16H18Cl2N2O2S/c1-11-6-7-13-12(10-11)16(19-14(21)4-2-8-17)23-20(13)15(22)5-3-9-18/h6-7,10H,2-5,8-9H2,1H3

InChI Key

AOAYASSWEQULKK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N(SC2=NC(=O)CCCCl)C(=O)CCCCl

Origin of Product

United States

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